molecular formula C18H16BrClN2O2 B2657345 N-(2-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide CAS No. 1008658-26-1

N-(2-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2657345
CAS No.: 1008658-26-1
M. Wt: 407.69
InChI Key: AMIJDPHXJLPLIU-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, along with a pyrrolidine ring and a carboxamide group.

Scientific Research Applications

N-(2-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-bromophenylamine with 2-chlorobenzyl chloride to form an intermediate, which is then cyclized with pyrrolidine-2,5-dione under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization ensures the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are modulated by the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-acetamide
  • N-(2-chlorophenyl)-acetamide
  • N-(2-bromophenyl)-pyrrolidine-2-carboxamide

Uniqueness

N-(2-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. The combination of these halogens with the pyrrolidine and carboxamide groups makes this compound particularly versatile for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(2-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O2/c19-13-6-2-4-8-15(13)21-18(24)16-9-10-17(23)22(16)11-12-5-1-3-7-14(12)20/h1-8,16H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIJDPHXJLPLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)NC2=CC=CC=C2Br)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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